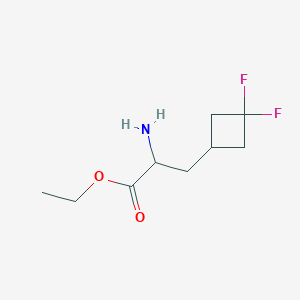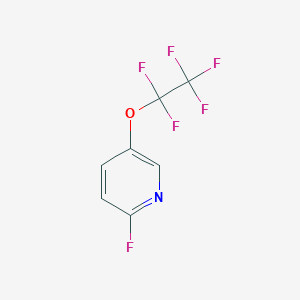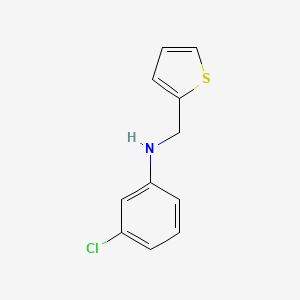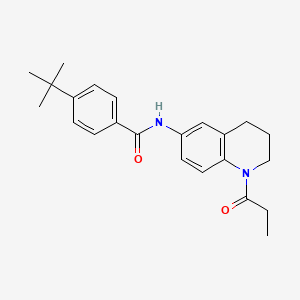
4-tert-butyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-tert-butyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components: a benzene ring, a tert-butyl group, a propionyl group, and a tetrahydroquinoline group. These groups are likely connected in a way that forms a stable, possibly aromatic, compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring might confer stability and rigidity to the molecule, while the amide group could participate in hydrogen bonding, affecting the compound’s solubility .科学的研究の応用
Medicinal Chemistry Applications
Antimalarial Drug Development : The research on N-tert-Butyl isoquine (GSK369796), a derivative closely related to the chemical structure , highlights its design based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations for antimalarial therapy. This molecule was selected for its excellent activity against Plasmodium falciparum and rodent malaria parasites, demonstrating the potential of such structures in drug development (O’Neill et al., 2009).
Chemical Synthesis Applications
Synthesis of Heterocyclic Carboxamides : A study on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents illustrates the versatility of similar compounds in synthesizing novel therapeutics with potential applications in treating psychiatric disorders. These compounds showed promising in vitro and in vivo activity, suggesting their utility in medicinal chemistry (Norman et al., 1996).
Catalytic Activities : Research involving new dioxo-molybdenum(VI) and -tungsten(VI) complexes with N-capped tripodal N₂O₂ tetradentate ligands, derived from di-/tetra-tert-butyl substituted compounds, highlights the catalytic potential of these structures in olefin epoxidation. This underscores the importance of such compounds in catalysis and synthetic chemistry applications (Wong et al., 2010).
Development of Therapeutic Agents
Alzheimer’s Disease Treatment : A study on new hybrids of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene (BHT) synthesized as potential multifunctional agents for Alzheimer’s disease treatment showcases the therapeutic potential of compounds with similar structural motifs. These compounds demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, alongside promising antioxidant activities and ADMET profiles, making them candidates for AD therapeutics (Makhaeva et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-17-15-19(12-13-20(17)25)24-22(27)16-8-10-18(11-9-16)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBSLWIKGVWZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

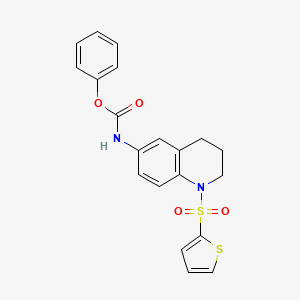
![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)
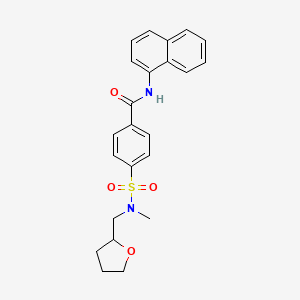
![1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2724361.png)


![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B2724364.png)
